molecular formula C20H24N4O B5188030 N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine

N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine

Cat. No.: B5188030
M. Wt: 336.4 g/mol
InChI Key: ZIFWAZNFRICNGW-UHFFFAOYSA-N
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Description

N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine is a complex organic compound that features an indole moiety, a morpholine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine typically involves multi-step organic synthesis. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The morpholine and pyridine rings are then introduced through subsequent reactions involving nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, reduced amine compounds, and halogenated or nitrated products .

Scientific Research Applications

N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The morpholine and pyridine rings contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    1-methyl-1H-indole-3-carboxaldehyde: A synthetic intermediate used in organic synthesis.

    N-methyl-1H-indole-3-ethanamine: A compound with similar structural features.

Uniqueness

N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine is unique due to its combination of indole, morpholine, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications in various fields.

Properties

IUPAC Name

N-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-15-17-6-2-3-7-18(17)23-19(15)14-21-13-16-5-4-8-22-20(16)24-9-11-25-12-10-24/h2-8,21,23H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFWAZNFRICNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)CNCC3=C(N=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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